Darunavir Ethanolate
Overview
Description
Darunavir ethanolate is a second-generation protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. It is marketed under the brand name Prezista and is often used in combination with other antiretroviral agents to enhance its efficacy . This compound is known for its ability to combat resistance to standard HIV therapy, making it a crucial component in the management of HIV-1 infection .
Mechanism of Action
Target of Action
Darunavir ethanolate, also known as Darunavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV virus . This enzyme plays a significant role in the processing of viral precursor proteins and viral maturation, preparing the virus for infection .
Mode of Action
Darunavir is a second-generation protease inhibitor that interacts with the HIV-1 protease inside infected cells . It binds to the active site of the protease through a number of hydrogen bonds, preventing the formation of new virus particles capable of infecting healthy cells . This interaction disrupts the normal function of the protease, inhibiting the cleavage of HIV-encoded Gag-Pol polyproteins, which are necessary for the production of mature, infectious viral particles .
Biochemical Pathways
The inhibition of the HIV-1 protease by Darunavir disrupts the normal viral replication process. Without the action of the protease, the virus is unable to correctly process its Gag-Pol polyproteins, leading to the production of immature, non-infectious viral particles . This disruption of the viral life cycle effectively reduces the viral load and slows the progression of the disease.
Pharmacokinetics
Darunavir is rapidly absorbed after oral administration, reaching peak plasma concentrations within 2.5–4 hours . It is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . When co-administered with ritonavir, a potent CYP3A inhibitor, the bioavailability of Darunavir increases from 37% to 82% . The terminal elimination half-life of Darunavir is approximately 15 hours in the presence of ritonavir .
Result of Action
The action of Darunavir results in a significant decrease in viral load and an increase in CD4 cell counts . This leads to a reduction in the morbidity and mortality associated with HIV infection. By targeting and inhibiting the HIV-1 protease, Darunavir disrupts the viral life cycle, preventing the production of new, infectious viral particles.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Darunavir. For instance, the presence of ritonavir, a potent CYP3A inhibitor, significantly enhances the pharmacological action of Darunavir by increasing its plasma concentrations . Additionally, the polymorphic stability of Darunavir can be influenced by different environmental conditions, leading to the formation of different pseudo-polymorphic forms .
Biochemical Analysis
Biochemical Properties
Darunavir Ethanolate interacts with the HIV-1 protease, an enzyme crucial for the life-cycle of the virus . It inhibits and is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . This interaction with CYP3A isoenzymes results in increased plasma concentrations of this compound, allowing for a lower daily dose .
Cellular Effects
This compound has a significant impact on various types of cells, particularly those infected with HIV-1. It decreases the viral load and increases CD4 cell counts, reducing the morbidity and mortality of HIV infection . It also influences cell function by inhibiting the HIV-1 protease, which prevents HIV viral replication .
Molecular Mechanism
The molecular mechanism of this compound involves blocking the action of HIV protease. By inhibiting this enzyme, this compound prevents the virus from maturing and producing infectious viral particles . This inhibition is achieved through binding interactions with the enzyme, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The terminal elimination half-life (t1/2) of this compound is approximately 15 hours in the presence of ritonavir . This suggests that the drug has a relatively long duration of action, allowing for less frequent dosing .
Dosage Effects in Animal Models
The standard dosage has been carefully calibrated to maximize therapeutic benefits while minimizing potential adverse effects .
Metabolic Pathways
This compound is heavily metabolized by hepatic cytochrome enzymes, mainly CYP3A . It undergoes extensive metabolism, primarily via carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation .
Transport and Distribution
This compound is highly protein-bound, indicating that it may be transported within the body bound to proteins such as albumin . This could influence its distribution within cells and tissues.
Subcellular Localization
Given its role as a protease inhibitor, it is likely to interact with the HIV-1 protease in the cytoplasm of the cell where viral replication occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of darunavir ethanolate involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common method involves the use of solvent wetting, hot-melt extrusion, and spray-drying techniques to improve the solubility and bioavailability of darunavir . The process includes the preparation of amorphous solid dispersions with water-soluble polymers, which are then mixed with excipients and compressed into tablets .
Industrial Production Methods: Industrial production of this compound involves a robust and safe process that includes five isolations and drying steps. This process ensures high chemical yield and purity, with all possible process impurities kept below the desired limit . The production method is efficient and scalable, allowing for the synthesis of multi-kilogram quantities of this compound .
Chemical Reactions Analysis
Types of Reactions: Darunavir ethanolate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is heavily oxidized and metabolized by hepatic cytochrome enzymes, mainly CYP3A . It also undergoes carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated and glucuronidated metabolites . These metabolites are primarily excreted through feces and urine .
Scientific Research Applications
Darunavir ethanolate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a key component in antiretroviral therapy for the treatment of HIV-1 infection . It is also being studied as a potential treatment for SARS-CoV-2, the virus responsible for COVID-19, due to its ability to combat the infection in vitro .
In chemistry, this compound is used as a model compound for studying the synthesis and optimization of protease inhibitors. Its unique structure and properties make it an ideal candidate for research in drug development and formulation .
Comparison with Similar Compounds
Darunavir ethanolate is structurally similar to other protease inhibitors such as amprenavir, indinavir, saquinavir, nelfinavir, and ritonavir . this compound has a unique bis-THF moiety that reverses the stereochemistry at the bond linking it to the rest of the molecule . This structural feature enhances its ability to combat resistance to standard HIV therapy, making it more effective against multidrug-resistant strains of HIV-1 .
List of Similar Compounds:- Amprenavir
- Indinavir
- Saquinavir
- Nelfinavir
- Ritonavir
Conclusion
This compound is a vital compound in the treatment of HIV-1 infection, known for its ability to combat resistance to standard HIV therapy. Its unique structure and properties make it an important subject of scientific research in various fields, including chemistry, biology, medicine, and industry. The compound’s robust synthesis methods and wide range of applications highlight its significance in the ongoing fight against HIV/AIDS.
Properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSHKNICRJHQCY-VBTXLZOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979794 | |
Record name | Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635728-49-3, 635728-39-1 | |
Record name | Darunavir ethanolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635728493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DARUNAVIR ETHANOLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DARUNAVIR ETHANOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33O78XF0BW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Darunavir exert its antiviral activity?
A1: Darunavir functions as a protease inhibitor, specifically targeting the HIV-1 protease enzyme. [] This enzyme is crucial for the virus's life cycle, playing a vital role in the cleavage of viral polyproteins into functional proteins necessary for viral maturation. [] By binding to the active site of HIV-1 protease, Darunavir prevents the enzyme from carrying out this essential function, effectively inhibiting viral replication. [, , ]
Q2: What are some alternative treatment strategies being considered when Darunavir resistance emerges?
A4: Research indicates that combination therapies, incorporating other antiretroviral agents with different mechanisms of action, can provide a more robust response. [, , ] Clinical trials have shown promising results with Darunavir used in conjunction with newer antiretroviral drugs like Etravirine (a non-nucleoside reverse transcriptase inhibitor) and Raltegravir (an integrase inhibitor). [, ] These combinations aim to target multiple stages of the viral life cycle, suppressing viral replication more effectively and potentially mitigating the risk of resistance development.
Q3: How does Darunavir behave within the body after administration?
A5: Darunavir is primarily metabolized by the cytochrome P450 3A (CYP3A) enzymes in the liver. [] To enhance its pharmacokinetic profile, Darunavir is co-administered with low-dose Ritonavir, a potent CYP3A inhibitor. [, , ] Ritonavir "boosts" Darunavir's plasma concentrations by inhibiting its metabolism, resulting in increased drug exposure and allowing for lower, less frequent dosing. [, ]
Q4: Are there any challenges related to Darunavir's pharmacokinetics in specific populations?
A6: Studies show that Darunavir exhibits pharmacokinetic variability across different demographics. Research indicates lower Darunavir exposure in pregnant women compared with postpartum, emphasizing the need for close monitoring and potential dose adjustments in this population. [, ] Additionally, Asian children have shown adequate drug exposure with standard Darunavir dosing and Ritonavir boosting, suggesting that lower Ritonavir boosting doses (common in non-Asian children) may not be necessary in this population. []
Q5: What are some research avenues for improving Darunavir-based therapies?
A8: Future research focuses on enhancing Darunavir's efficacy and accessibility. This includes developing strategies to overcome resistance, optimizing dosing regimens for specific populations like pregnant women and children, exploring novel drug delivery systems, and investigating the potential of Darunavir in combination with other antiretroviral agents. [, , , , , ]
Q6: Are there ongoing investigations into optimizing treatment strategies using Darunavir?
A9: Yes, ongoing research explores innovative approaches for maximizing Darunavir's therapeutic benefits. One area of focus is dose reduction strategies for maintaining viral suppression in patients already stable on Darunavir therapy. [] Additionally, studies are investigating the efficacy and safety of Darunavir/Ritonavir monotherapy at lower doses in specific patient populations, aiming to minimize treatment burden while maintaining viral suppression. [] These research endeavors highlight the ongoing efforts to refine Darunavir-based treatment strategies for improved patient outcomes.
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